molecular formula C10H11O2- B14756787 2-(3,5-Dimethylphenyl)acetate

2-(3,5-Dimethylphenyl)acetate

Cat. No.: B14756787
M. Wt: 163.19 g/mol
InChI Key: HDNBKTWQBJJYPD-UHFFFAOYSA-M
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Description

2-(3,5-Dimethylphenyl)acetate is an organic compound with the molecular formula C10H12O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)acetate typically involves the esterification of 3,5-dimethylphenylacetic acid with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar esterification processes, but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3,5-Dimethylphenylacetic acid.

    Reduction: 3,5-Dimethylphenylethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,5-Dimethylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester group can be hydrolyzed by esterases to release the active phenylacetic acid derivative, which can then exert its effects on various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: The parent compound without the methyl substitutions.

    3,5-Dimethylphenylacetic acid: The acid form of 2-(3,5-Dimethylphenyl)acetate.

    2-(4-Methylphenyl)acetate: A similar ester with a single methyl group on the phenyl ring.

Uniqueness

This compound is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 3 and 5 positions can enhance its stability and alter its interaction with enzymes and receptors compared to its non-methylated or singly methylated counterparts.

Properties

Molecular Formula

C10H11O2-

Molecular Weight

163.19 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)acetate

InChI

InChI=1S/C10H12O2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)/p-1

InChI Key

HDNBKTWQBJJYPD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)CC(=O)[O-])C

Origin of Product

United States

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